molecular formula C25H24O12 B1664542 1,3-Dicaffeoylquinic acid CAS No. 19870-46-3

1,3-Dicaffeoylquinic acid

Cat. No. B1664542
CAS RN: 19870-46-3
M. Wt: 516.4 g/mol
InChI Key: YDDUMTOHNYZQPO-PSEXTPKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dicaffeoylquinic acid is a caffeoylquinic acid derivative that exhibits antioxidant activity and radical scavenging activity . It is a phenolic compound found in artichoke .


Synthesis Analysis

Caffeoylquinic acids (CQAs) are a large family of phenylpropanoids found in large amounts in coffee beans but typically occur in many other edible plants . The three main chlorogenic acids (3-caffeoylquinic, 4-caffeoylquinic, and 5-caffeoylquinic acids) and three dicaffeoylquinic acids were identified in plasma .


Molecular Structure Analysis

The molecular formula of 1,3-Dicaffeoylquinic acid is C25H24O12 . The average mass is 516.451 Da .


Chemical Reactions Analysis

Unique chemical reactions of caffeoylquinic acid (CQA) and dicaffeoylquinic acid (diCQA) isomers were shown in different Coffea species .


Physical And Chemical Properties Analysis

The density of 1,3-Dicaffeoylquinic acid is 1.6±0.1 g/cm3 . The boiling point is 819.9±65.0 °C at 760 mmHg .

Safety And Hazards

1,3-Dicaffeoylquinic acid is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Caffeoylquinic acids (CQAs) are associated with significant health benefits resulting from the consumption of beverages such as coffee and yerba maté as well as some popular vegetables such as globe artichoke or endive . More research is necessary, especially on human subjects, as well as further development of affordable and reliable analytical methods in an ultimate goal to understand their distribution, diversity, and function .

properties

IUPAC Name

(1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUMTOHNYZQPO-PSEXTPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicaffeoylquinic acid

CAS RN

19870-46-3
Record name 1,3-Dicaffeoylquinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Dicaffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dicaffeoylquinic acid
Reactant of Route 2
1,3-Dicaffeoylquinic acid
Reactant of Route 3
1,3-Dicaffeoylquinic acid
Reactant of Route 4
1,3-Dicaffeoylquinic acid
Reactant of Route 5
1,3-Dicaffeoylquinic acid
Reactant of Route 6
1,3-Dicaffeoylquinic acid

Citations

For This Compound
957
Citations
O Danino, HE Gottlieb, S Grossman… - Food research …, 2009 - Elsevier
Inula viscosa is a perennial herbaceous plant used topically in folk medicine as an anti-scabies, anti-inflammatory, and wound-healing agent. We examined the antioxidant activity of the …
Number of citations: 116 www.sciencedirect.com
NJ Jun, KC Jang, SC Kim, DY Moon… - Journal of applied …, 2007 - koreascience.kr
The contents of total phenol and total flavonoid of artichoke (Cynara scolymus L.) were measured. The antioxidant activity of the artichoke was evaluated based on its potential as a …
Number of citations: 44 koreascience.kr
Y Zhou, X Fu, Y Guan, M Gong, K He… - Biochemical pharmacology, 2020 - Elsevier
14-3-3τ plays a critical role in tumorigenesis and metastasis of breast cancer and can be used as new drug target protein. Dicaffeoylquinic acids (DCQAs), natural products, have …
Number of citations: 30 www.sciencedirect.com
J Slanina, E Táborská, H Bochořáková, I Slaninová… - Tetrahedron …, 2001 - Elsevier
A facile and inexpensive preparation of 1,3-dicaffeoylquinic acid (cynarin) from the leaves Cynara cardunculus L. (Asteraceae) without the use of any chromatographic steps is described…
Number of citations: 76 www.sciencedirect.com
MN Clifford, S Knight, N Kuhnert - Journal of Agricultural and Food …, 2005 - ACS Publications
The fragmentation behavior of all six dicaffeoylquinic acids (diCQA) has been investigated using LC-MS 4 . It is possible to discriminate between each of the isomers including those for …
Number of citations: 754 pubs.acs.org
B Yang, Z Meng, J Dong, L Yan, L Zou, Z Tang… - Drug metabolism and …, 2005 - ASPET
To explore the metabolism of 1,5-dicaffeoylquinic acid (1,5-DCQA) in rats, liquid chromatography-mass spectrometry in parallel to diode-array detection was used for the rapid …
Number of citations: 64 dmd.aspetjournals.org
K Schram, P Miketova, J Slanina… - Journal of mass …, 2004 - Wiley Online Library
Samples of 1,3‐ (1) and 1,5‐dicaffeoylquinic acid (2) and their hexaacetate derivatives were examined using positive and negative electrospray ionization mass spectrometry and …
DW Lim, M Kim, M Yoon, J Lee, C Lee, MY Um - Antioxidants, 2021 - mdpi.com
Menopause is a risk factor for depression. Although 1,3-dicaffeoylquinic acid (1,3-diCQA), a phenolic compound in Arctium lappa (A. lappa) root, has various health benefits, its effects …
Number of citations: 5 www.mdpi.com
H Paulová, J Slanina, H Bochořáková, E Táborská - 2000 - med.muni.cz
Recent epidemiological data support a protective effect of vegetables, fruits, tea and wine intake against cancer or cardiovascular diseases. The protective effect can be also attributed …
Number of citations: 1 www.med.muni.cz
A Alcázar Magaña, N Kamimura… - The plant …, 2021 - Wiley Online Library
Caffeoylquinic acids (CQAs) are specialized plant metabolites we encounter in our daily life. Humans consume CQAs in mg‐to‐gram quantities through dietary consumption of plant …
Number of citations: 84 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.